1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, methyl, and amino groups
Preparation Methods
The synthesis of 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate typically involves multiple steps starting from simpler organic molecules. One common route involves the use of 1-tert-butyl 2-methyl ®-5-oxypyrrolidine-1,2-dicarboxylic acid ester as a starting material .
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace one functional group with another, often using reagents like halides or sulfonates.
Protection/Deprotection: Protecting groups such as tert-butyl can be added or removed to facilitate specific reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate include other piperidine derivatives with different substituents. For example:
1-tert-Butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate: This compound has a hydroxyl group instead of an amino group.
1-tert-Butyl 2-methyl (2S,5R)-5-oxypiperidine-1,2-dicarboxylate: This compound features an oxo group instead of an amino group.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXYJDOKAFLDT-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717894 | |
Record name | 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915976-35-1 | |
Record name | 1-tert-Butyl 2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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